5-ethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Description
5-ethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17N5O3S2 and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-ethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide' involves the reaction of 5-ethylthiophene-2-sulfonamide with 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethylamine.
Starting Materials
5-ethylthiophene-2-sulfonamide, 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethylamine
Reaction
Step 1: Dissolve 5-ethylthiophene-2-sulfonamide (1.0 g, 4.5 mmol) in dry DMF (10 mL) under nitrogen atmosphere., Step 2: Add 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethylamine (1.2 g, 4.5 mmol) to the reaction mixture., Step 3: Add DIPEA (1.5 mL, 8.6 mmol) to the reaction mixture and stir at room temperature for 24 hours., Step 4: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using ethyl acetate/hexane (1:1) as eluent to obtain the desired product as a yellow solid (yield: 70%).
properties
IUPAC Name |
5-ethyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-2-12-4-7-15(24-12)25(22,23)17-9-11-20-14(21)6-5-13(18-20)19-10-3-8-16-19/h3-8,10,17H,2,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSTVEDESLYNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide |
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